2-氨基-N-甲基-1,3-苯并噻唑-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

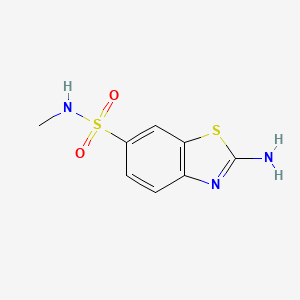

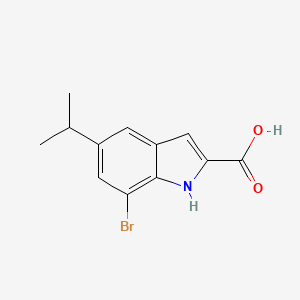

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the class of benzothiazole sulfonamides. This class of compounds has been studied for various biological activities, including antiarrhythmic and anticonvulsant properties. The compound features a benzothiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, and a sulfonamide group, which is known for its medicinal properties .

Synthesis Analysis

The synthesis of benzothiazole sulfonamide derivatives typically involves the condensation of aminophenyl benzothiazole with substituted sulfonyl chlorides. For instance, the synthesis of related compounds has been reported where 2-(3/4-aminophenyl) benzothiazole is condensed with various substituted sulfonyl chlorides to produce a series of benzothiazole coupled sulfonamide derivatives . Although the specific synthesis of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides can be complex, with the potential for various intermolecular interactions. For example, in the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, there are observed molecular forces such as S=O close contact and NH=N hydrogen bonds, which contribute to the stability of the crystal structure . These interactions are likely to be present in the molecular structure of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide as well.

Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions, particularly those involving their functional groups. The sulfonamide group can participate in hydrogen bonding, which is crucial for the biological activity of these compounds. For instance, in the crystal structure of 2,3-dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate, intermolecular N-H...O and O-H...O hydrogen bonds are observed, which are essential for the formation of the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides are influenced by their molecular structure. The presence of the sulfonamide group typically confers good water solubility, while the benzothiazole moiety may contribute to the lipophilicity of the compound. These properties are important for the oral bioavailability of the compounds, as seen in a related compound, WAY-123,398, which exhibits good oral bioavailability and a favorable hemodynamic profile . The specific physical and chemical properties of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide would need to be determined experimentally.

科学研究应用

代谢转化

2-氨基-N-甲基-1,3-苯并噻唑-6-磺酰胺在不同生物体内经历各种代谢转化。Colucci和Buyske(1965年)的研究发现,在大鼠、兔子和狗中,该化合物通过一种涉及谷胱甘肽取代磺酰胺,随后经过多个步骤形成苯并噻唑-2巯基乙酸、苯并噻唑-2巯基和苯并噻唑-2硫醇葡萄糖醛酸的过程形成三种尿液代谢物 (Colucci & Buyske, 1965)。

化学反应和合成

Kamps,Belle和Mecinović(2013年)探索了苯并噻唑-2-磺酰胺与羟胺的反应性,突出了一种导致形成2-羟基苯并噻唑和其他产物的反应过程。这种反应对于裂解苯并噻唑-2-磺酰保护氨基酸 (Kamps et al., 2013) 很有用。此外,Abdoli等人(2017年)合成了一系列苯并[d]噻唑-5-和6-磺酰胺,并研究了它们对人类碳酸酐酶同工酶的抑制作用,发现了针对特定同工酶的有趣抑制剂 (Abdoli et al., 2017)。

抗菌和抗氧化活性

Hassan等人(2021年)合成了新的基于磺酰胺的席夫碱配体,并将它们与过渡金属配位,发现这些化合物表现出显著的生物活性,由于从金属到配体的电荷转移而增强 (Hassan et al., 2021)。

环境降解

Ricken等人(2013年)在Microbacterium sp. BR1菌株中鉴定了磺胺甲氧唑和其他磺胺类药物降解过程中形成的代谢物,揭示了一种由伊普索羟基化引发的不寻常降解途径,随后是母体化合物的碎裂 (Ricken et al., 2013)。

未来方向

The future directions for research on 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide could involve further exploration of its biological activities and potential applications in medicine and other fields . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .

属性

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXPTOZAIEGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406078 |

Source

|

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

CAS RN |

18101-53-6 |

Source

|

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)